(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide
Description
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. It is structurally characterized by a 2H-indazole core substituted at the 2-position with a cyclohexylmethyl group and at the 3-position with a carboxamide-linked valine amino acid derivative. This compound is a positional isomer of AB-CHMINACA (1H-indazole analog), differing in the nitrogen atom substitution pattern of the indazole ring .
The compound acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, mimicking the effects of Δ9-THC but with significantly higher efficacy and toxicity. Its molecular formula is C21H30N4O3 (molecular weight: 386.5 g/mol), and it is regulated under international drug control frameworks .
Properties
Molecular Formula |
C20H28N4O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-(cyclohexylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)23-24(18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1 |
InChI Key |
TVVJYCKLTAMJFO-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3CCCCC3 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Indazole-3-Carboxylic Acid Activation and Amide Coupling
The foundational step involves activating indazole-3-carboxylic acid (2) for amide bond formation with the (S)-configured amine component. Patent literature describes the use of O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HBTU) as a coupling agent in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds via the formation of an active ester intermediate, which reacts with (S)-1-amino-3-methyl-1-oxobutan-2-amine to yield the carboxamide (Figure 1).
Reaction Conditions
-
Indazole-3-carboxylic acid : 2.5 kg
-
DIPEA : 13.4 L
-
DMF : 23 L
-
HBTU : 5.84 kg
This method achieves a 76% yield of the intermediate amide after purification via solvent removal and dichloromethane washing.
Regioselective Alkylation of the Indazole Ring
Introducing the cyclohexylmethyl group to the N2 position of the indazole requires careful regiocontrol. Alkylation is typically performed using cyclohexylmethyl bromide or chloride in the presence of a base such as potassium carbonate. The reaction is conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures (60–80°C) to favor N2 substitution over N1.
Key Challenge : Competing alkylation at N1 can lead to positional isomers, necessitating rigorous chromatographic or recrystallization-based purification.
Optimization of Reaction Parameters
Solvent and Base Selection
DMF is preferred for both amide coupling and alkylation due to its high polarity and ability to solubilize inorganic bases. Substituting DMF with dichloromethane or toluene reduces yields by 30–40%, as noted in comparative studies. DIPEA outperforms triethylamine in minimizing side reactions during HBTU-mediated coupling.
Temperature and Reaction Time
-
Amide Coupling : Prolonged heating at 45°C (10 h) ensures complete conversion of the intermediate.
-
Alkylation : Heating at 80°C for 12–24 hours achieves >90% N2 selectivity.
Stereochemical Control
Enantioselective Synthesis
The (S)-configuration at the chiral center is introduced via the use of enantiomerically pure (S)-1-amino-3-methyl-1-oxobutan-2-amine. This approach avoids the need for post-synthetic resolution, as confirmed by chiral HPLC analysis.
Chiral Resolution Alternatives
If racemic intermediates form, chiral stationary phases (e.g., Phenomenex Lux® Amylose-1) resolve enantiomers using acetonitrile/water mobile phases. However, this adds complexity and cost, making enantiopure starting materials preferable.
Purification and Characterization
Crystallization Techniques
Form A of indazole-3-carboxylic acid, a solvent-free crystalline polymorph, is isolated by suspending Form B in refluxing methanol. This step ensures high purity (>99%) prior to amide coupling.
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane gradients removes positional isomers and unreacted starting materials. Final purification via recrystallization from dichloromethane yields the target compound in >95% purity.
Analytical Data
Spectroscopic Characterization
Chiral Purity Verification
Chiral HPLC (Phenomenex Lux® i-Cellulose-5, 45:55 acetonitrile/water) confirms enantiomeric excess >99%.
Industrial-Scale Considerations
Large-scale synthesis (e.g., 3 kg batches) employs jacketed reactors for temperature control and distillation to recover solvents. Aluminum chloride-mediated Friedel-Crafts reactions are avoided due to hazardous waste, favoring greener HBTU-based coupling.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions could yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Pharmacological Applications
-
Cannabinoid Receptor Agonism :
- AB-CHMINACA has been shown to selectively bind to and activate cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization .
- Its potency at these receptors suggests potential applications in treating conditions such as chronic pain, anxiety disorders, and appetite stimulation in cachexia.
-
Anticancer Research :
- Preliminary studies indicate that compounds related to AB-CHMINACA may exhibit anticancer properties. For example, similar indazole derivatives have demonstrated significant growth inhibition against various cancer cell lines .
- The mechanism by which these compounds exert anticancer effects may involve the modulation of cannabinoid receptor signaling pathways that influence tumor growth and metastasis.
Synthetic Pathways
The synthesis of AB-CHMINACA typically involves the coupling of indazole derivatives with various amines under controlled conditions. The synthesis can be optimized to yield high purity and yield of the desired compound . The following table summarizes some synthetic methods:
| Method | Reagents | Yield (%) | Notes |
|---|---|---|---|
| Amide Coupling | Indazole-3-carboxylic acid + amine (e.g., cyclohexylmethyl amine) | 70-90% | Utilizes EDC/HOBT as coupling agents |
| Lithiation Reaction | Indazole precursor + n-BuLi + CO2 | Variable | Key step for introducing carboxamide functionality |
Case Studies
- Analytical Studies :
- Toxicological Insights :
-
Therapeutic Potential :
- Research exploring the therapeutic applications of synthetic cannabinoids like AB-CHMINACA is ongoing. Studies suggest that these compounds could be beneficial in managing symptoms associated with multiple sclerosis and other neurodegenerative diseases due to their neuroprotective properties.
Mechanism of Action
The mechanism of action of (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Differences
The table below compares the target compound with structurally related SCRAs, emphasizing key differences in substituents, isomerism, and legal status:
Key Findings:
Isomerism and Receptor Binding: The 2H-indazole configuration in the target compound distinguishes it from the 1H-indazole analogs (e.g., AB-CHMINACA). Cyclohexylmethyl substituents (shared with AB-CHMINACA) enhance lipophilicity, increasing blood-brain barrier permeability compared to fluorobenzyl (AB-FUBINACA) or pentyl (AB-PINACA) groups .
Potency and Toxicity: The target compound and AB-CHMINACA exhibit comparable molecular weights and structural frameworks, but isomerism may lead to divergent pharmacokinetic profiles. Forensic studies using NMR and mass spectrometry are critical to differentiate these isomers . AB-FUBINACA’s 4-fluorobenzyl group confers higher receptor affinity and prolonged half-life relative to non-fluorinated analogs, correlating with increased toxicity in human case reports .
Legal and Regulatory Status :
- All listed compounds are classified as Schedule I substances globally, reflecting their high risk of abuse and lack of accepted medical use .
Metabolic Pathways:
- The cyclohexylmethyl group in the target compound and AB-CHMINACA is metabolized via hydroxylation and oxidation, producing metabolites like ADB-CHMINACA M1 (hydroxycyclohexyl derivative) .
- AB-PINACA’s pentyl chain undergoes ω-hydroxylation, while AB-FUBINACA’s fluorobenzyl group resists metabolic degradation, leading to bioaccumulation .
Biological Activity
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide, commonly referred to as ADB-CHMINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and complex metabolic pathways. This compound is part of a larger class of substances known as synthetic cannabinoids, which mimic the effects of natural cannabinoids found in cannabis.
ADB-CHMINACA acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The binding affinity and efficacy at these receptors can vary significantly among synthetic cannabinoids, influencing their pharmacological profiles.
Pharmacokinetics
Research indicates that ADB-CHMINACA undergoes extensive metabolism, primarily in the liver. Studies utilizing pooled human liver microsomes have identified multiple metabolic pathways, including:
- Hydroxylation
- Dihydrodiol formation
- Oxidative defluorination
- N-dealkylation
- Glucuronidation
These metabolic processes result in numerous metabolites, complicating detection and analysis in biological samples such as urine and blood .
Toxicological Profile
The toxicological effects of ADB-CHMINACA are significant, with reports indicating potential for severe adverse reactions including:
- Psychotropic effects : Anxiety, paranoia, and hallucinations.
- Physiological effects : Tachycardia, hypertension, and respiratory depression.
The variability in individual responses to synthetic cannabinoids can be attributed to differences in metabolism and receptor sensitivity among users .
Clinical Reports
A series of clinical cases have documented the adverse effects associated with ADB-CHMINACA use. For instance:
- Case Study 1 : A 25-year-old male presented with severe agitation and altered mental status after smoking a synthetic cannabinoid product containing ADB-CHMINACA. Treatment involved supportive care and administration of benzodiazepines.
- Case Study 2 : An emergency department report highlighted a patient experiencing acute kidney injury linked to synthetic cannabinoid use, with subsequent analysis revealing ADB-CHMINACA as a significant contributor to the toxicological profile .
Metabolic Studies
A recent study examined the metabolic profile of ADB-CHMINACA using advanced analytical techniques such as ultrahigh-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). The findings revealed:
| Metabolite | Pathway | Detection Method |
|---|---|---|
| Hydroxy ADB-CHMINACA | Hydroxylation | UHPLC-MS |
| N-dealkylated metabolite | N-dealkylation | UHPLC-MS |
| Glucuronide conjugate | Glucuronidation | UHPLC-MS |
This study underscores the complexity of detecting ADB-CHMINACA and its metabolites in biological matrices, emphasizing the need for sophisticated analytical methods in forensic toxicology .
Q & A
Basic: What synthetic routes are reported for preparing the (S)-enantiomer of this compound, and how can enantiomeric purity be validated?
Answer:
The (S)-enantiomer is synthesized via stereoselective methods, such as chiral auxiliary-assisted coupling or enzymatic resolution. A key intermediate is the (S)-configured amino acid derivative, which is coupled to the indazole-carboxamide backbone under peptide-coupling conditions (e.g., HATU or EDC/NHS) . To validate enantiomeric purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is recommended, using mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid. Confirmation via polarimetry or X-ray crystallography (if crystals are obtainable) provides additional stereochemical verification .
Basic: How is the compound structurally characterized to distinguish it from analogs like AB-CHMINACA or ADB-CHMINACA?
Answer:
Structural differentiation relies on high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135). Key diagnostic signals include:
- NMR : The cyclohexylmethyl group shows distinct δ 0.8–1.8 ppm multiplet signals in ¹H NMR, while the indazole C3-carboxamide resonates at ~δ 160 ppm in ¹³C NMR.
- HRMS : The molecular ion [M+H]+ for the (S)-enantiomer is m/z 397.2345 (C₂₁H₃₀N₄O₃), differing from analogs by substituents (e.g., AB-CHMINACA lacks the 3-methylbutanamide side chain) .
Comparative analysis with reference standards (e.g., EMCDDA reports) is critical for unambiguous identification .
Advanced: What methodologies resolve contradictions in reported CB1 receptor binding affinities across studies?
Answer:
Discrepancies in binding affinity (Ki) values (e.g., 0.3–1.2 nM) arise from assay variability (radioligand choice, membrane preparation). To standardize results:
Use tritiated CP-55,940 or WIN-55,212-2 as radioligands in competition binding assays.
Normalize data using heterologous expression systems (e.g., HEK293 cells stably expressing human CB1).
Validate functional activity via cAMP inhibition assays (EC₅₀) and compare with structural analogs to assess SAR .
In silico docking (e.g., AutoDock Vina) can model interactions with CB1’s hydrophobic binding pocket, explaining potency variations due to cyclohexylmethyl orientation .
Advanced: How are metabolic pathways elucidated, and what analytical strategies detect major metabolites?
Answer:
Metabolites are identified using in vitro models (human liver microsomes + NADPH) and in vivo studies (rodent urine/blood). Key steps:
Sample preparation : Solid-phase extraction (C18 columns) followed by LC-QTOF-MS/MS in positive ion mode.
Metabolite profiling : Look for hydroxylation (e.g., +16 Da) at the cyclohexylmethyl group or amide hydrolysis (−73 Da). The major metabolite, M1 (hydroxycyclohexylmethyl derivative), is detected at m/z 413.2294 .
Isotopic labeling : Use deuterated analogs to track metabolic stability of the indazole core .
Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?
Answer:
Variability arises from impurities (e.g., residual solvents, diastereomers). Mitigation strategies include:
Purity assessment : GC-MS for residual solvents (e.g., DMF < 50 ppm) and UPLC-PDA (purity >98%).
Stability studies : Store compounds in amber vials under argon at −20°C to prevent degradation.
Blinding : Use third-party synthesis and blinded dosing in in vivo studies to reduce bias .
Report analytical data (e.g., NMR, HRMS) in supplementary materials for reproducibility .
Basic: What in vitro assays are recommended for preliminary toxicity screening?
Answer:
- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀).
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 10 µM).
- CYP inhibition : Fluorescent probes (e.g., CYP3A4) to predict drug-drug interactions .
Dose-response curves (0.1–100 µM) should be replicated in triplicate, with positive controls (e.g., quinidine for hERG).
Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Answer:
Discrepancies may stem from pharmacokinetic factors (e.g., poor BBB penetration). Strategies include:
Bioavailability studies : Measure plasma/tissue concentrations via LC-MS/MS after IP/IV administration.
BBB permeability : Use in situ brain perfusion models or PAMPA-BBB assays.
Prodrug design : Modify the carboxamide group (e.g., ester prodrugs) to enhance absorption .
Correlate in vivo effects (e.g., hypothermia in mice) with receptor occupancy using PET tracers like [¹⁸F]MK-9470 .
Basic: What are the best practices for analytical method validation in quantifying this compound?
Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration (0.1–50 ng/mL) with R² >0.99.
- Accuracy/Precision : Spike recovery (85–115%) and ≤15% RSD in intra-/inter-day assays.
- LOD/LOQ : ≤0.05 ng/mL via signal-to-noise ratios (S/N >3 for LOD; >10 for LOQ).
Use isotopically labeled internal standards (e.g., ¹³C₆-cyclohexylmethyl analog) to correct matrix effects in biological samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
